5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol
Description
The compound “5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol” is a highly substituted glycoside featuring a cyclohexyl core linked to multiple oxane (pyranose) rings.
Properties
Molecular Formula |
C24H42O18 |
|---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
5-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C24H42O18/c1-6-20(15(31)17(33)22(36)37-6)38-7-2-3-8(12(28)11(7)27)39-23-19(35)16(32)21(10(5-26)41-23)42-24-18(34)14(30)13(29)9(4-25)40-24/h6-36H,2-5H2,1H3 |
InChI Key |
CNGQRRMZWAKWFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)OC2CCC(C(C2O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol typically involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation reactions, and cyclization processes. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the sugar moieties, followed by chemical synthesis to assemble the final structure. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The glycosidic linkages may also play a role in its biological effects by interacting with carbohydrate-binding proteins.
Comparison with Similar Compounds
a) 2-[[6-[3,4-Dihydroxy-2-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (CID 3320869)
- Structural Similarities: Both compounds feature branched oxane rings with hydroxymethyl and hydroxyl substituents. CID 3320869 includes a furanose (oxolan) ring, whereas the target compound substitutes this with a cyclohexyl group.
- Collision Cross-Section (CCS) : Predicted CCS values for CID 3320869 range from 226.8 Ų ([M-H]-) to 251.4 Ų ([M+Na-2H]-), indicating a compact but polar structure .
b) 2-[4-[5,7-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-2-yl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Structural Differences : This compound incorporates a chromenylium (flavylium) ion, making it a cationic anthocyanin derivative. The target compound lacks aromatic systems but shares glycosidic linkages to oxane rings .
- CCS Values : Its predicted CCS ranges from 222.7 Ų ([M-H]-) to 248.1 Ų ([M+Na-2H]-), comparable to CID 3320869 despite differences in charge .
Functional Analogues in Bioactivity
a) 6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol
b) 2-(Hydroxymethyl)-6-[5-(2-hydroxypropan-2-yl)-2-methylphenoxy]oxane-3,4,5-triol
- Taxonomy: Classified as a phenolic glycoside, this compound diverges from the target compound by incorporating a phenolic moiety linked to a sugar. Such structures often exhibit antioxidant or antimicrobial properties .
- Functional Contrast : The absence of aromatic groups in the target compound may limit its antioxidant capacity but enhance solubility in aqueous environments .
Comparison Table
Biological Activity
The compound 5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol is a complex polyphenolic structure that exhibits significant biological activity. This article aims to explore its various biological effects based on recent studies and findings.
Chemical Structure
The compound features multiple hydroxyl groups and oxane rings, which contribute to its biological properties. Its detailed chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antioxidant Activity
- The compound demonstrates strong antioxidant properties due to its polyphenolic structure. It has been shown to scavenge free radicals effectively, which can reduce oxidative stress in cells.
-
Anti-inflammatory Effects
- Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in various cell lines. This suggests potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties
- Gut Health Improvement
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Key Findings |
|---|---|---|
| Antioxidant | Scavenging free radicals | Effective in reducing oxidative stress in vitro |
| Anti-inflammatory | Inhibition of cytokine production | Reduced levels of TNF-alpha and IL-6 in cell cultures |
| Antimicrobial | Disruption of microbial cell membranes | MIC against E. coli and Salmonella: 62.50 µg/mL |
| Gut Health | Enhancement of tight junctions | Improved TEER values and reduced permeability |
Case Study: Antioxidant Effects
A study conducted on human intestinal epithelial cells demonstrated that treatment with the compound significantly increased catalase activity and reduced oxidative damage markers after exposure to hydrogen peroxide . This suggests a protective role against oxidative stress.
Case Study: Anti-inflammatory Mechanism
In a recent experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound was able to significantly downregulate pro-inflammatory cytokines such as IL-1β and TNF-α. The results indicated a dose-dependent response with maximum efficacy observed at concentrations above 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
